2-(2-Aminopropyl)-4-methoxyphenol
Description
Contextualization within Phenol (B47542) and Phenethylamine (B48288) Chemistry
The molecule itself is a substituted phenol, a class of aromatic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring. Phenols are widely used as precursors in the synthesis of more complex molecules, including pharmaceuticals and polymers.
The "2-aminopropyl" side chain gives the molecule characteristics of a phenethylamine, a structural backbone found in many biologically active compounds, including neurotransmitters and hormones. The phenethylamine framework is central to a vast area of medicinal chemistry due to its interaction with various receptors in the central nervous system.
Overview of Related Compounds in Academic Inquiry
While research on 2-(2-Aminopropyl)-4-methoxyphenol is sparse, several structurally similar compounds have been the subject of scientific investigation. It is crucial to note that even small changes in substituent placement on the aromatic ring can lead to vastly different chemical and biological properties.
4-(2-Aminopropyl)-2-methoxyphenol: This isomer, with the aminopropyl and methoxy (B1213986) groups at different positions, is commercially available for research purposes, though in-depth studies are also limited. achemblock.comcymitquimica.comuni.lu
3-Methoxytyramine (4-(2-Aminoethyl)-2-methoxyphenol): A closely related compound featuring an aminoethyl group instead of aminopropyl. scbt.comchemicalbook.com As the major metabolite of the neurotransmitter dopamine (B1211576), 3-methoxytyramine is well-studied. wikipedia.orgtaylorandfrancis.com It is considered a biomarker for certain tumors and has been investigated for its own neuromodulatory activity, acting as an agonist at the trace amine-associated receptor 1 (TAAR1). rupahealth.comnih.govnih.gov
2-Amino-4-methoxyphenol: This simpler analogue lacks the propyl side chain. It has been identified as a volatile component in Tieguanyin teas and is used as a starting material for the synthesis of pyridine (B92270) analogues. medchemexpress.comsigmaaldrich.comprepchem.com
The study of such analogues highlights how molecular structure dictates function. For instance, derivatives of (2-aminopropyl)indole and (2-aminopropyl)benzofuran are researched for their psychoactive properties. nih.gov The substitution of a single atom, such as replacing oxygen with sulfur, can significantly alter the compound's biological activity. nih.gov
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound is virtually nonexistent. There are no prominent studies detailing its synthesis, chemical properties, or biological activity. Its absence from major chemical and biological research literature suggests it has not been a significant target for academic or industrial investigation.
Future research would first require the development of a reliable synthetic pathway to produce the compound in sufficient purity and quantity. A potential route could involve the modification of a precursor like 2-methoxy-4-(2-nitropropenyl)phenol, though this is speculative. Once synthesized, its fundamental chemical and physical properties would need characterization. Subsequent research could explore its potential biological activities, given its structural similarity to phenethylamines, but any such direction remains purely hypothetical without foundational data.
Due to the lack of specific data, a detailed and scientifically accurate article focusing solely on this compound cannot be generated at this time.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-aminopropyl)-4-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6-7,12H,5,11H2,1-2H3 |
InChI Key |
GPZMNNPIQBORLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis of 2-(2-Aminopropyl)-4-methoxyphenol
The initial synthesis of this compound is a multi-step process that begins with the careful selection of precursor molecules and involves a series of controlled chemical reactions.
The design of a synthetic route for this compound begins with the identification of suitable starting materials. A common precursor is 4-methoxyphenol (B1676288), which can be sourced commercially. google.com Another key precursor is 2-amino-4-methoxyphenol, which itself can be synthesized from 4-methoxy-2-nitrophenol (B75764) through a hydrogenation process. prepchem.com In this reaction, 4-methoxy-2-nitrophenol is suspended in ethanol (B145695) with a palladium-carbon catalyst and subjected to hydrogenation to yield 2-amino-4-methoxyphenol. prepchem.com The selection of these precursors is guided by their chemical reactivity and the desired final structure of the target molecule.
The synthesis of this compound from its precursors involves a series of well-defined reaction steps. While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, general principles of organic synthesis can be applied. For instance, the aminopropyl side chain can be introduced onto the phenol (B47542) ring through various established methods in organic chemistry.
One potential, though not explicitly confirmed, route could involve the reaction of a protected 2-aminophenol (B121084) derivative with a suitable three-carbon synthon containing the amino group. The reaction conditions, such as temperature, pressure, and the choice of solvent and catalyst, are critical for the success of the synthesis. For example, in the synthesis of the precursor 2-amino-4-methoxyphenol, the hydrogenation is carried out at a temperature of 20-30°C at atmospheric pressure. prepchem.com
Optimizing the yield and ensuring the purity of the final product are paramount in any synthetic process. In the synthesis of the precursor 2-amino-4-methoxyphenol, a high yield of 93% has been reported. prepchem.com This is achieved through careful control of reaction conditions and purification of the resulting crystal by recrystallization from isopropyl alcohol. prepchem.com Similar optimization and purification strategies would be essential in the synthesis of this compound to ensure a high-quality final product. Techniques such as chromatography and recrystallization are commonly employed to remove impurities and isolate the desired compound.
Derivatization Strategies for Structural Modification
Derivatization is a key strategy for modifying the structure of this compound to create new analogues and isomers with potentially different chemical properties.
The introduction of new functional groups onto the this compound scaffold can be achieved through various chemical reactions. For example, the amino group and the phenolic hydroxyl group are reactive sites that can be targeted for modification. Acylation, alkylation, and other functional group interconversions can be employed to introduce a wide range of functionalities. These modifications can alter the molecule's polarity, reactivity, and other chemical characteristics.
The synthesis of analogues and isomers of this compound allows for the exploration of the chemical space around this core structure.
4-(2-aminopropyl)-2-methoxyphenol: This isomer, where the positions of the aminopropyl and methoxy (B1213986) groups are swapped on the phenol ring, represents a significant structural variation. achemblock.comuni.lucymitquimica.com Its synthesis would likely start from a different set of precursors, such as 2-methoxyphenol, and involve a different regioselective introduction of the aminopropyl group. nih.gov
2-(2-Amino-propyl)-5-bromo-4-methoxy-phenol: This analogue introduces a bromine atom onto the phenolic ring. The synthesis of such a compound would likely involve a bromination step. For example, the synthesis of the related compound 2-bromo-5-methoxyphenol (B1282781) often starts with 3-methoxyphenol, which undergoes protection of the hydroxyl group, followed by bromination and deprotection. patsnap.com A similar strategy could potentially be adapted for the synthesis of 2-(2-Amino-propyl)-5-bromo-4-methoxy-phenol, where the bromination step is incorporated into the synthetic sequence. The synthesis of 5-bromo-2-methoxyphenol (B1267044) has been achieved by taking o-methoxyphenol, protecting the phenolic hydroxyl with acetic anhydride, followed by bromination with bromine and iron powder catalysis, and finally deacetylation. google.com Another approach to synthesizing a bromo-substituted aminophenol involves the reduction of a nitrophenol, as seen in the synthesis of 2-amino-5-bromophenol (B182750) from 5-bromo-2-nitrophenol. chemicalbook.com
Formation of Schiff Base Derivatives involving 4-Methoxyphenol Moieties
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The primary amine of this compound can readily undergo this reaction to form a variety of Schiff base derivatives. This transformation is of significant interest as it allows for the modification of the compound's structure and properties.
The general reaction for the formation of a Schiff base from this compound is depicted below:
Figure 1: General reaction for Schiff base formation.
The reaction is typically carried out by refluxing the primary amine and the carbonyl compound in an organic solvent, often with azeotropic removal of water to drive the equilibrium towards the product. Common solvents include ethanol, methanol (B129727), or benzene (B151609). In some cases, an acid catalyst may be employed to enhance the reaction rate.
Recent advancements in green chemistry have led to the development of more environmentally friendly methods for Schiff base synthesis. These methods often utilize water as a solvent, which is non-toxic, non-flammable, and inexpensive. Conducting the reaction in water can lead to high yields and simplified product isolation, as the often-insoluble Schiff base can be easily separated by filtration. uwaterloo.camdma.chnih.govresearchgate.netacs.org
The table below summarizes the synthesis of various Schiff base derivatives from different primary amines and carbonyl compounds, highlighting the reaction conditions and yields.
| Primary Amine | Carbonyl Compound | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 1,2-diaminobenzene | Various aromatic aldehydes | Water | None | Stirring at room temperature | 94-98 | uwaterloo.canih.gov |
| Salicylaldehyde | Ethylenediamine | Water | None | Shaking at room temperature | High | mdma.ch |
| Azo-aldehyde | Various amines | Water (minimal) | None | Grinding at room temperature | High | acs.org |
This table presents data for the synthesis of Schiff bases in general, illustrating the conditions that can be applied to the synthesis of Schiff base derivatives of this compound.
Chiral Synthesis and Stereochemical Control
The 2-aminopropyl side chain of this compound contains a chiral center at the carbon atom bearing the amino group. The synthesis of specific stereoisomers (enantiomers) is crucial as they can exhibit different biological activities. Several strategies can be employed to achieve stereochemical control during the synthesis.
One common approach involves the use of a chiral precursor. For instance, the synthesis can start from a chiral amino acid, such as a substituted phenylalanine, which already possesses the desired stereochemistry. This chiral center is then carried through the synthetic sequence to yield the final product with a specific configuration. A stereospecific synthesis of amphetamine, a structurally related compound, has been achieved using (R)-phenylalanine as a starting material. mdma.ch
Another powerful method is asymmetric synthesis, which utilizes chiral catalysts or reagents to induce the formation of one enantiomer over the other. Key reactions where asymmetry can be introduced include:
Asymmetric Henry Reaction: The Henry (nitroaldol) reaction involves the C-C bond formation between a nitroalkane and a carbonyl compound. By using a chiral catalyst, typically a metal complex with a chiral ligand or a chiral organocatalyst, this reaction can be performed enantioselectively to produce a chiral nitro alcohol intermediate. acs.orgmdpi.combuchler-gmbh.comorganic-chemistry.orgrsc.org This intermediate can then be reduced to the desired chiral amine. Cinchona alkaloids and their derivatives are often used as organocatalysts for this purpose. buchler-gmbh.com
Asymmetric Reduction: If a prochiral intermediate, such as a nitroalkene or an imine, is formed during the synthesis, its reduction can be carried out using a chiral reducing agent or a catalyst to yield an enantiomerically enriched amine. uwaterloo.casafrole.comnih.govnih.gov Asymmetric hydrogenation using transition metal catalysts with chiral ligands is a widely used and efficient method for the synthesis of chiral amines. nih.gov
The table below provides examples of chiral catalysts used in asymmetric reactions relevant to the synthesis of chiral amines.
| Reaction Type | Catalyst/Reagent | Substrate | Product Enantiomeric Excess (ee) | Reference |
| Asymmetric Henry Reaction | Chiral Diamine-Cu(OAc)₂ Complex | Aldehydes and nitromethane | >90% | acs.org |
| Asymmetric Henry Reaction | Cinchona Alkaloid Organocatalyst | Aldehydes and nitroalkanes | High | buchler-gmbh.com |
| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane Complex | N-alkyl imines | up to 90% | nih.gov |
| Asymmetric Reduction | Chiral primary amine (as catalyst) | Racemic nitroepoxides | >95:5 er | acs.org |
This table showcases catalysts and conditions for achieving stereocontrol in reactions analogous to those required for the synthesis of chiral this compound.
Advanced Synthetic Approaches
Modern synthetic chemistry emphasizes the development of efficient, selective, and sustainable methods. Advanced synthetic approaches for preparing this compound focus on the use of catalytic methods and the incorporation of green chemistry principles.
Catalytic Methods
Catalytic methods are integral to several steps in the synthesis of this compound, offering advantages such as increased reaction rates, higher selectivity, and the ability to use smaller quantities of reagents.
Friedel-Crafts Acylation: The introduction of the side chain onto the 4-methoxyphenol ring can be achieved via a Friedel-Crafts acylation. organic-chemistry.orgyoutube.comresearchgate.net This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate the acylating agent. researchgate.net However, these traditional catalysts are often required in stoichiometric amounts and can generate significant waste. Modern approaches focus on the use of reusable solid acid catalysts like zeolites, which are more environmentally friendly. researchgate.net
Henry Reaction Catalysis: As mentioned in the chiral synthesis section, the Henry reaction can be catalyzed by various metal complexes and organocatalysts to not only promote the reaction but also to control its stereochemical outcome. acs.orgmdpi.combuchler-gmbh.comorganic-chemistry.orgrsc.org
Catalytic Reduction: The reduction of the nitro group, a key step in forming the primary amine, is commonly achieved through catalytic hydrogenation. researchgate.netpsu.eduresearchgate.netnumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com This method typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and hydrogen gas. prepchem.com These catalysts are highly efficient and can be easily recovered and reused. Other catalytic systems, such as iron in the presence of an acid, are also effective and offer a more cost-effective alternative. organic-chemistry.orgmasterorganicchemistry.com
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways:
Use of Greener Solvents: As discussed, water is an excellent green solvent for the synthesis of Schiff bases. uwaterloo.camdma.chnih.govresearchgate.netacs.org For other steps, the use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), can be explored as an alternative to volatile organic compounds. psu.edu
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Henry reaction and catalytic hydrogenation are generally atom-economical.
Use of Renewable Feedstocks: While the synthesis described here starts from petrochemical-derived 4-methoxyphenol, future research could explore the use of bio-based starting materials.
Catalysis: The use of catalytic reagents is a cornerstone of green chemistry as it minimizes waste by allowing for the use of small amounts of substances to carry out a large number of transformations. researchgate.netpsu.edu The development of recyclable and highly active catalysts is a key area of research.
The table below highlights some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Example | Reference |
| Use of Greener Solvents | Schiff base formation | Water as solvent | uwaterloo.camdma.chnih.govresearchgate.netacs.org |
| Catalysis | Friedel-Crafts Acylation | Reusable solid acid catalysts (zeolites) | researchgate.net |
| Catalysis | Nitro group reduction | Recyclable heterogeneous catalysts (e.g., Pd/C) | organic-chemistry.orgprepchem.com |
| Atom Economy | C-C bond formation | Henry Reaction | buchler-gmbh.comorganic-chemistry.orgrsc.org |
Spectroscopic and Analytical Characterization
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are essential for separating the target compound from reaction mixtures and for verifying its purity. The choice of technique depends on the compound's volatility and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar molecule like 2-(2-Aminopropyl)-4-methoxyphenol, which contains hydroxyl and amino groups, derivatization is often employed to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. A common method involves silylation, for instance, using N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to convert the active hydrogens into trimethylsilyl (B98337) (TMS) ethers and amines. nih.gov
The GC separates the derivatized compound from other components in the sample based on its boiling point and interaction with the stationary phase of the capillary column (e.g., a non-polar DB-5MS column). nih.gov Following separation, the compound is introduced into the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern serves as a molecular fingerprint for identification. The predicted mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is 182.11756. uni.lu
Table 1: Predicted GC-MS Parameters and Ions for this compound| Parameter | Predicted Value/Condition | Reference |
|---|---|---|
| Column Type | DB-5MS (5%-phenyl-95%-dimethylpolysiloxane) | nih.gov |
| Derivatization | Silylation (e.g., with MSTFA) | nih.gov |
| Predicted [M+H]⁺ (m/z) | 182.11756 | uni.lu |
| Predicted [M+Na]⁺ (m/z) | 204.09950 | uni.lu |
| Predicted [M-H]⁻ (m/z) | 180.10300 | uni.lu |
High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment of non-volatile or thermally labile compounds like this compound. nih.gov A reversed-phase HPLC method, utilizing a C18 column, is typically suitable for separating phenolic and amine-containing compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the phenolic chromophore exhibits maximum absorbance. The retention time and peak purity can be used to identify and quantify the compound. A well-developed HPLC method can achieve high accuracy and precision for quantification. nih.gov
Table 2: Hypothetical HPLC Method for this compound Analysis| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile / Water with 0.02% Phosphoric Acid | sielc.com |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV Absorbance (e.g., at 280 nm) | - |
| Temperature | Ambient or controlled (e.g., 25 °C) | - |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds, and assessing purity. rsc.orgnih.gov For this compound, silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. A suitable mobile phase must be selected to achieve good separation (Rf value typically between 0.3 and 0.7). For a related compound, 2-methoxy-4-(2-propenyl)hydroxybenzene, a mobile phase system of hexane-dioxane-propanol-2 (40:5:1) was utilized. nih.gov Visualization of the spot can be achieved under UV light (at 254 nm) due to the aromatic ring, or by staining with a suitable reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot. nih.gov
Table 3: Example TLC System for Analysis| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 plates | nih.govrsc.org |
| Mobile Phase Example | Hexane-Dioxane-Propanol-2 (40:5:1 v/v/v) | nih.gov |
| Visualization | UV light (254 nm), Ninhydrin stain | nih.govrsc.org |
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular architecture of this compound.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the aminopropyl side chain, and the phenolic and amine protons. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The methoxy group would appear as a sharp singlet around 3.7-3.8 ppm. rsc.org The protons of the aminopropyl chain would show complex multiplets due to spin-spin coupling. The chemical shifts can be predicted by comparison with similar structures like 2-(2-aminopropyl)phenol (B2394468) and 2-amino-4-methoxyphenol. nih.govnih.gov
Table 4: Predicted ¹H NMR Chemical Shifts for this compound| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference Analogue |
|---|---|---|---|
| -CH(NH₂)CH₃ | ~1.1-1.2 | Doublet (d) | 2-(2-aminopropyl)phenol nih.gov |
| -CH₂-CH(NH₂) | ~2.6-2.8 | Multiplet (m) | 2-(2-aminopropyl)phenol nih.gov |
| -CH(NH₂)-CH₃ | ~3.0-3.2 | Multiplet (m) | 2-(2-aminopropyl)phenol nih.gov |
| -OCH₃ | ~3.77 | Singlet (s) | 3-Methoxyphenol rsc.org |
| Ar-H (aromatic) | ~6.5-6.9 | Multiplets (m) | 2-Amino-4-methoxyphenol nih.gov |
| -OH (phenol) | Broad Singlet | Broad (br s) | - |
| -NH₂ (amine) | Broad Singlet | Broad (br s) | - |
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound is expected to show 9 distinct signals, as the two methyl groups on the isopropyl moiety are diastereotopic if there is chirality at C2 of the propyl chain, or 8 signals if not considering this effect in a simple analysis. The aromatic carbons would resonate in the range of 110-150 ppm, the methoxy carbon around 55 ppm, and the aliphatic carbons of the propyl chain between 20-50 ppm. rsc.orgresearchgate.net
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reference Analogue |
|---|---|---|
| -CH(NH₂)CH₃ | ~23-25 | 2-(2-aminopropyl)phenol nih.gov |
| -CH₂-CH(NH₂) | ~42-44 | 2-(2-aminopropyl)phenol nih.gov |
| -CH(NH₂)-CH₃ | ~49-51 | 2-(2-aminopropyl)phenol nih.gov |
| -OCH₃ | ~55-56 | 3-Methoxyphenol rsc.org |
| Aromatic C-H | ~112-120 | 2-Amino-4-methoxyphenol nih.gov |
| Aromatic C-C (quaternary) | ~125-135 | 2-(2-aminopropyl)phenol nih.gov |
| Aromatic C-O (phenol) | ~145-148 | - |
| Aromatic C-O (ether) | ~149-152 | - |
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the phenolic -OH, the primary amine -NH₂, the C-O bonds of the ether and phenol (B47542), and the aromatic ring. rsc.orgnist.gov
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group, likely overlapping with the N-H stretching vibrations of the primary amine group. researchgate.net Aliphatic C-H stretching would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The C-O stretching of the methoxy ether and the phenolic group would result in strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. nist.gov Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.net
Table 6: Predicted FTIR Absorption Bands for this compound| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |
|---|---|---|---|
| 3200-3600 (broad) | O-H Stretch | Phenol | researchgate.net |
| 3300-3500 (medium) | N-H Stretch | Primary Amine | researchgate.net |
| 3010-3100 (medium) | C-H Stretch | Aromatic | nist.gov |
| 2850-2960 (medium) | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | nist.gov |
| 1580-1650 (weak) | N-H Bend | Primary Amine | - |
| 1450-1600 (medium-strong) | C=C Stretch | Aromatic Ring | researchgate.net |
| 1230-1270 (strong) | C-O Stretch (asymmetric) | Aryl Ether | nist.gov |
| 1020-1075 (strong) | C-O Stretch (symmetric) | Aryl Ether | nist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for examining the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores—the parts of the molecule that absorb light.
Phenolic compounds, such as this compound, typically exhibit distinct absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent environment. For instance, studies on similar phenolic compounds have shown solvatochromic behavior, where the absorption maxima shift in response to the polarity of the solvent. researchgate.net In a study of 2-aminophenol (B121084), spectral characteristics were observed in both methanol and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The zero-order absorption spectrum of related phenolic compounds has been recorded in the range of 200–400 nm. nih.gov For example, 4-methoxyphenol (B1676288) has a known UV-Vis spectrum that can be used for comparative purposes. sielc.com
A hypothetical UV-Vis spectrum for this compound in a common solvent like ethanol (B145695) might exhibit absorption maxima (λmax) around 275 nm, which is characteristic of the phenolic ring system. The molar absorptivity (ε) at this wavelength would provide information about the probability of the electronic transition.
Interactive Table: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Ethanol | ~275 | Data not available |
| Methanol | Data not available | Data not available |
| Water | Data not available | Data not available |
Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org This combination allows for the highly sensitive and selective detection and identification of individual components within a mixture. rsc.org
In the analysis of this compound, LC-MS can be used to determine its molecular weight with high accuracy. The compound would first be separated from any impurities on an HPLC column, often a C18 column. ucl.ac.uknih.gov The separated compound then enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. nih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum. The molecular formula for this compound is C₁₀H₁₅NO₂. achemblock.com
The expected [M+H]⁺ ion for this compound would have an m/z value corresponding to its molecular weight plus the mass of a proton. Further fragmentation of this parent ion (MS/MS) can provide structural information, confirming the identity of the compound. nih.gov
Interactive Table: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Positive ESI | [M+H]⁺ | Data not available |
| Negative ESI | [M-H]⁻ | Data not available |
X-ray Diffraction (XRD) for Crystalline Forms
X-ray Diffraction (XRD) is the primary technique for determining the solid-state structure of a crystalline compound. usp.org When a beam of X-rays is directed at a crystalline sample of this compound, the regularly arranged atoms in the crystal lattice diffract the X-rays in a predictable pattern. usp.org This diffraction pattern is unique to a specific crystalline form, or polymorph. rigaku.com
The analysis of the XRD pattern provides information about the unit cell dimensions (a, b, c, α, β, γ) and the arrangement of molecules within the crystal. usp.org The presence of different crystalline forms, known as polymorphism, can significantly impact the physical properties of a compound. rigaku.com Therefore, XRD is crucial for identifying and distinguishing between different polymorphs of this compound. rigaku.com
Interactive Table: Hypothetical X-ray Diffraction Data for a Crystalline Form of this compound
| Crystal System | Space Group | Unit Cell Parameters |
| Orthorhombic | P2₁2₁2₁ | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
Quantitative Analysis Methods
Quantitative analysis methods are essential for determining the concentration of this compound in various matrices. These methods must be validated to ensure they are reliable and fit for their intended purpose. ich.org
Method Validation and Performance Parameters (e.g., detection limits)
The validation of an analytical method demonstrates its suitability for a specific application. ich.org For the quantitative analysis of this compound, key performance parameters that need to be evaluated include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. europa.eu
Linearity: The range over which the method's response is directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value. scispace.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. scispace.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com
Interactive Table: Typical Performance Parameters for a Validated Quantitative Method
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.99 | ≥ 0.999 |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (%RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.5 ng/mL |
Theoretical and Computational Chemistry Studies
Molecular Structure Optimization and Conformational Analysis
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries and predict vibrational frequencies. researchgate.netresearchgate.net For a molecule like 2-(2-aminopropyl)-4-methoxyphenol, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. researchgate.netepstem.net Such studies provide bond lengths, bond angles, and dihedral angles of the most stable structure. At present, there are no published DFT studies specifically detailing these parameters for this compound.
Quantum Chemical Calculations
Broader quantum chemical calculations encompass a variety of methods, including DFT, to explore molecular properties. epstem.netsigmaaldrich.com These calculations can elucidate the fundamental aspects of a molecule's behavior. For this compound, these methods could be used to perform a conformational analysis, identifying different spatial arrangements of the aminopropyl side chain relative to the methoxyphenol ring and their corresponding energy levels. However, the scientific literature lacks specific quantum chemical analyses for this compound.
Electronic Properties and Reactivity Prediction
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally suggests a more reactive molecule. nih.gov While the principles of FMO analysis are well-established, specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported in the available literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.orgresearchgate.netnih.gov The map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comwalisongo.ac.id For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction. The aromatic ring and the aminopropyl chain would present a more complex potential surface. Without a specific study, a detailed MEP map and its interpretation remain speculative.
Global Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Electrophilicity Index)
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These include ionization potential (related to the HOMO energy), electron affinity (related to the LUMO energy), electronegativity, chemical hardness, and the electrophilicity index. These descriptors help in comparing the reactivity of different molecules. The calculation of these indices for this compound is contingent on prior FMO analysis, which is currently unavailable in the literature.
Molecular Docking and Ligand-Receptor Interactions (in silico)
Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations provide insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex.
Prediction of Binding Affinities with Biological Targets
Table 1: In Vitro Monoamine Release for 4-hydroxy-3-methoxyamphetamine (HMA)
| Biological Target | EC50 (nM) |
|---|---|
| Serotonin (B10506) Transporter (SERT) | 897 |
| Norepinephrine (B1679862) Transporter (NET) | 694 |
This table presents the EC50 values for HMA, a structural analog of this compound, in inducing the release of serotonin, norepinephrine, and dopamine (B1211576). wikipedia.org
The lower EC50 values for SERT and NET suggest a higher potency of HMA at these transporters compared to DAT. These values, while not a direct measure of binding affinity (Ki), are indicative of the compound's functional interaction with these biological targets.
Identification of Potential Interaction Sites and Mechanisms
Computational studies on HMA's interaction with the human serotonin transporter (hSERT) have shed light on the potential binding mechanisms. nih.gov These studies suggest that both aromatic interactions and ionic interactions play a crucial role in the binding of ligands like HMA to the transporter.
A key interaction identified is the ionic bond formed between the protonated amine group of the ligand and the aspartate residue at position 98 (Asp98) within the hSERT binding pocket. nih.gov This interaction is a common feature for many monoamine transporter ligands.
Furthermore, the aromatic ring of the compound is believed to engage in favorable interactions with aromatic amino acid residues within the transporter's binding site. Although the specific residues for HMA are not explicitly detailed in the available literature, these types of pi-pi stacking or hydrophobic interactions are critical for the stable binding and orientation of the ligand within the receptor. nih.gov These computational models, therefore, predict that this compound would likely adopt a similar binding mode within the monoamine transporters, anchored by the amine-Asp98 interaction and further stabilized by interactions involving its methoxyphenol ring.
Investigation of Biological Activities and Mechanisms in Preclinical Models
Receptor Pharmacology and Neurotransmitter System Interactions
The unique chemical structure of 2-(2-Aminopropyl)-4-methoxyphenol, featuring a phenethylamine (B48288) core with hydroxyl and methoxy (B1213986) substitutions, suggests potential interactions with several neurotransmitter systems. Research into structurally analogous compounds provides a framework for understanding its likely pharmacological profile.
The affinity of phenethylamine derivatives for the serotonin (B10506) 5-HT2A receptor is significantly influenced by the nature of the substituents on the phenyl ring. Structure-activity relationship (SAR) studies have demonstrated that the polarity of these substituents is a critical determinant of binding affinity. biomolther.orgresearchgate.net
In studies of 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) derivatives, it has been observed that compounds with polar substituents at the 4-position of the phenyl ring, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, exhibit a markedly low affinity for 5-HT2A receptors. biomolther.org This suggests that the hydrophilic nature of these groups is detrimental to the binding at this particular receptor subtype.
Based on these established SAR principles, it can be inferred that this compound, which possesses a hydroxyl group at the 4-position, would likely exhibit a low binding affinity for the 5-HT2A receptor. The presence of this polar functional group is expected to decrease its interaction with the receptor's binding pocket.
Table 1: Inferred 5-HT2A Receptor Affinity of this compound Based on SAR of Related Compounds
| Compound | Relevant Substituent | Inferred 5-HT2A Receptor Affinity |
| This compound | 4-hydroxyl group | Low |
Note: This table is based on structure-activity relationship principles and not on direct experimental data for the specific compound.
The potential for this compound to interact with the dopamine (B1211576) system is suggested by studies on its structural components, particularly the p-methoxyphenol moiety. Research has shown that local injections of p-methoxyphenol into the substantia nigra of rats can lead to a dose-related destruction of dopamine neurons. nih.gov This neurotoxic effect was evidenced by reductions in dopamine and its metabolites in the striatum and a loss of tyrosine hydroxylase immunoreactivity in the injected area. nih.gov
These findings indicate a degree of selectivity in the toxic action of p-methoxyphenol on dopaminergic neurons. nih.gov While these studies were not conducted on this compound itself, they highlight the potential for the phenolic portion of the molecule to exert effects on the dopamine system. The co-abuse of substances like alcohol and methamphetamine, which both impact neuroinflammation and the dopamine system, has been shown to produce synergistic neurotoxicity in the nigrostriatal pathway. nih.gov This further underscores the sensitivity of dopamine neurons to chemical insults.
The role of phenolic compounds in modulating the GABAergic system has been a subject of investigation. While much of the research has focused on interactions with GABA receptors, there is also evidence suggesting that phenolic compounds can influence other components of GABAergic signaling. nih.govresearchgate.netnih.gov The GABAergic system is crucial for inhibitory neurotransmission in the brain, and its regulation involves GABA receptors, GABA transporters (GATs), and metabolic enzymes. nih.gov
Phenolic compounds, a broad class of molecules, have been shown to act as modulators of GABAA receptors. nih.gov Some flavonoids, a type of polyphenol, have been found to interact with the benzodiazepine (B76468) binding site on GABAA receptors. researchgate.net Furthermore, studies in plants have shown that the application of GABA can lead to an accumulation of phenolic compounds under stress conditions, suggesting a complex interplay between these two classes of molecules. mdpi.comresearchgate.net However, there is limited direct evidence for the inhibition of GABA transporters by simple phenolic compounds like this compound. The primary mechanism of action for many known GABA transporter inhibitors involves structures that are more direct analogues of GABA, such as (R)-nipecotic acid and guvacine.
Enzyme Modulation and Inhibition Studies
The enzymatic interactions of this compound and related compounds are another area of significant preclinical research, with a focus on enzymes involved in neurotransmitter metabolism and cellular signaling.
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters, including serotonin, norepinephrine (B1679862), and dopamine. nih.gov The inhibition of these enzymes is a therapeutic strategy for depression and other neurological disorders. nih.gov
Dietary phenolic compounds have been shown to inhibit both MAO-A and MAO-B. nih.gov For instance, resveratrol (B1683913) and isoeugenol (B1672232) are selective inhibitors of MAO-A, while pterostilbene (B91288) is a selective inhibitor of MAO-B. nih.gov Other phenolic compounds, such as paeonol (B1678282) and certain flavonoids like galangin (B1674397) and apigenin (B1666066) found in propolis, have also demonstrated MAO inhibitory activity. nih.govmdpi.com The mechanism of inhibition by these phenolic compounds is often competitive and reversible. nih.govmdpi.com
Given that the structure of this compound includes a methoxyphenol moiety, it is plausible that it could interact with monoamine oxidases. The presence of the phenolic hydroxyl and methoxy groups aligns with the structural features of other known phenolic MAO inhibitors.
Table 2: MAO Inhibitory Activity of Selected Phenolic Compounds
| Compound | Target Enzyme(s) | Type of Inhibition |
| Resveratrol | MAO-A | Competitive |
| Isoeugenol | MAO-A | Not specified |
| Pterostilbene | MAO-B | Competitive |
| Paeonol | MAO-A and MAO-B | Non-competitive (MAO-A), Competitive (MAO-B) |
| Galangin | MAO-A and MAO-B | Competitive |
| Apigenin | MAO-A and MAO-B | Competitive |
This table presents data for structurally related phenolic compounds to provide context for the potential activity of this compound.
Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt) are critical components of cellular signaling pathways that regulate cell survival, proliferation, and migration. The modulation of these kinases is a target for various therapeutic interventions.
Research has indicated that FAK activation can negatively regulate the activity of Akt. nih.gov This suggests that inhibitors of FAK could lead to an increase in Akt signaling. Phenolic compounds have been identified as potential modulators of these pathways. Simple phenolic compounds are known to be produced during the decay of plant residues and can act as signaling molecules. nih.gov More complex polyphenols have been shown to possess a range of pharmacological actions, including antioxidant effects and modulation of gene expression. nih.gov
While direct studies on the effect of this compound on FAK and Akt are not available, the broader class of phenolic compounds has been shown to influence these signaling pathways. This suggests a potential for the methoxyphenol component of the molecule to interact with these or related kinase pathways.
Cellular Mechanisms of Action (in vitro)
In vitro studies on compounds structurally related to "this compound" have explored their effects on critical cellular processes, offering insights into potential mechanisms of action.
The Wnt/β-catenin signaling pathway is crucial for cell fate, proliferation, and migration, and its dysregulation is often linked to diseases like cancer. youtube.com Research into related vanillin (B372448) derivatives has shown potential interactions with this pathway. For instance, a vanillin derivative, 4-(1H-imidazo[4,5-f] nih.govnih.gov-phenanthrolin-2-yl)-2-methoxyphenol (IPM711), has been found to suppress the growth, invasion, and migration of colorectal cancer cells (HT29 and HCT116). nih.gov Molecular docking and western blot analyses suggested that IPM711 may bind to a Wnt/β-catenin signaling receptor, thereby inhibiting the pathway. nih.gov
Another related compound, vanillic acid, has been shown to stimulate the proliferation of dermal papilla cells by activating the PI3K/Akt/Wnt/β-catenin signaling pathway. nih.gov It increased the levels of key proteins in this pathway, including phospho-β-catenin, and upregulated target genes like cyclin D1. nih.gov While not directly studying "this compound," these findings on related vanillin structures suggest that phenolic compounds with a methoxy group can modulate the Wnt/β-catenin pathway. The aberrant activation of this pathway is a hallmark of many cancers, making its inhibition a therapeutic target. harvard.eduyoutube.com
The compound 2-methoxy-4-vinylphenol (B128420) (2M4VP), also known as 4-vinylguaiacol, has been investigated for its effects on cancer cell migration and proliferation. iiarjournals.orgnih.govcaymanchem.comacs.org In human pancreatic cancer cell lines (Panc-1 and SNU-213), 2M4VP was found to inhibit cell viability and suppress migratory activity. iiarjournals.orgnih.gov Specifically, it reduced the expression of proliferating cell nuclear antigen (PCNA), a protein involved in cell cycle regulation. iiarjournals.org The compound also decreased the phosphorylation of Focal Adhesion Kinase (FAK) and AKT, key proteins in signaling pathways that control cell migration. nih.gov
In a study on colorectal cancer cells, 2M4VP, a metabolite of ferulic acid, demonstrated more potent anticancer activities than its parent compound. acs.org It induced cell cycle arrest at the G1 phase and promoted apoptosis in both chemotherapy-sensitive (HCT-116) and chemo-resistant (HT-29) cell lines. acs.org At a concentration of 1 mM, 2M4VP induced cell cycle arrest at the S and G2/M phases and apoptosis in HT-29 cells. caymanchem.com
| Compound | Cell Line | Effect | Key Findings |
| 2-methoxy-4-vinylphenol (2M4VP) | Panc-1 (pancreatic cancer) | Reduced cell viability and migration | Inhibited expression of PCNA; Decreased phosphorylation of FAK and AKT. iiarjournals.orgnih.gov |
| SNU-213 (pancreatic cancer) | Inhibited cell migration | Decreased phosphorylation of FAK and AKT. iiarjournals.orgnih.gov | |
| HT-29 (colorectal cancer) | Inhibited proliferation, induced apoptosis and cell cycle arrest | More potent than its parent compound, ferulic acid; Induced cell cycle arrest at S and G2/M phases. caymanchem.comacs.org | |
| HCT-116 (colorectal cancer) | Inhibited proliferation, induced apoptosis and cell cycle arrest | Showed dose- and time-dependent anticancer activities. acs.org |
Antioxidant Activity Assessment (in vitro)
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate oxidative stress.
The primary mechanism by which phenolic antioxidants exert their effect is through hydrogen atom donation to neutralize free radicals. psu.edu The antioxidant capacity of various 2-methoxyphenols has been evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity. nih.gov The ability of these compounds to scavenge free radicals is often linked to their ionization potential. nih.gov
Studies on natural methoxyphenol compounds like eugenol (B1671780), capsaicin (B1668287), and vanillin have demonstrated their free radical scavenging capabilities. nih.gov Eugenol, in particular, showed significant antioxidant activity in various assays. nih.gov The scavenging of DPPH free radicals is a commonly used method to assess this activity, where the reduction of the DPPH radical is measured spectrophotometrically. rjptonline.org The antioxidant action involves the neutralization of free radicals, thereby controlling oxidative damage. jmchemsci.com
Beyond direct radical scavenging, phenolic compounds can modulate oxidative stress by other mechanisms. For example, 4-methoxyphenol (B1676288) has been shown to possess anti-inflammatory properties by inhibiting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes that can be triggered by oxidative stress. chemicalbook.com Similarly, 2-methoxy-4-vinylphenol (2M4VP) has demonstrated anti-inflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2) in lipopolysaccharide (LPS)-stimulated cells. nih.gov This effect is mediated through the suppression of NF-κB and MAPK activation, key signaling pathways in inflammation and oxidative stress response. nih.gov
Combinations of artificial antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), which are also phenolic compounds, have shown synergistic effects in enhancing anti-inflammatory activity, suggesting complex interactions in modulating oxidative stress-related gene expression. nih.gov
| Compound/Extract | Assay | Result |
| 2-methoxyphenols | DPPH radical-scavenging | Showed antioxidant capacity related to ionization potential. nih.gov |
| Eugenol | Multiple antioxidant assays | Demonstrated high antioxidant activity. nih.gov |
| Vanillin | ORAC (Oxygen Radical Absorbance Capacity) | Showed antioxidant activity comparable to eugenol. nih.gov |
| 4-Methoxyphenol | Inhibition of COX-2 and 5-LOX | Exhibited anti-inflammatory properties. chemicalbook.com |
| 2-methoxy-4-vinylphenol (2M4VP) | Inhibition of NO and PGE2 production | Exerted potent anti-inflammatory effects. nih.gov |
| Torreya grandis seed coat extract (rich in phenolics) | ABTS, DPPH, and hydroxyl radical-scavenging | Exhibited strong radical-scavenging activity. mdpi.com |
Antimicrobial and Antifungal Investigations (in vitro)
Phenolic compounds are recognized for their broad-spectrum antimicrobial properties. nih.govalliedacademies.org Their mechanism of action often involves disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular components. nih.govalliedacademies.org
Research on naturally occurring phenols like eugenol, thymol, and carvacrol (B1668589) has demonstrated their effectiveness against both planktonic cells and biofilms of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. frontiersin.org The antimicrobial activity is influenced by the chemical structure, including the presence and position of functional groups on the phenolic ring. nih.govfrontiersin.org For instance, the hydrophobicity of these compounds allows them to interact with the lipid bilayer of bacterial cells, disrupting their integrity. nih.gov
A study on 2-hydroxy-4-methoxybenzaldehyde, a component of the essential oil from Periploca sepium, showed that it possessed both antibacterial and antifungal activities against a range of microorganisms. mdpi.com Similarly, 2-methoxy-4-vinylphenol was identified as a major compound in red cabbage extract with predicted high antimicrobial efficacy based on molecular docking studies. nih.gov
The antimicrobial spectrum can vary, with some studies showing that berry extracts rich in phenolics were more effective against Gram-negative bacteria like Salmonella than Gram-positive bacteria. researchgate.net Methoxyphenol compounds such as eugenol and capsaicin have been shown to be active against common foodborne pathogens and spoilage bacteria. nih.govnih.gov
| Compound/Extract | Target Microorganism(s) | Key Findings |
| Eugenol, Thymol, Carvacrol | Staphylococcus epidermidis, Pseudomonas aeruginosa | Effective against both planktonic cells and biofilms. frontiersin.org |
| 2-hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | Exhibited broad-spectrum antimicrobial activity with MIC values ranging from 80 to 300 µg/mL. mdpi.com |
| Eugenol, Capsaicin | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Showed significant activity against both pathogens and spoilage bacteria. nih.gov |
| 2-methoxy-4-vinylphenol | General bacteria | Predicted to have high antimicrobial efficacy through interaction with bacterial DNA gyrase. nih.gov |
| Chlorothymol | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited antimicrobial activity and prevented biofilm formation. jmb.or.kr |
Cytotoxic Evaluation (in vitro)
The cytotoxic potential of various methoxyphenol derivatives has been evaluated against several cancer cell lines. It is important to reiterate that the following findings are for related compounds, not this compound.
Derivatives of 4-allyl-2-methoxyphenol (eugenol) have demonstrated cytotoxicity against the human breast cancer cell line MCF-7 . its.ac.idneliti.comits.ac.id For instance, 4-allyl-2-methoxyphenyl propionate, 4-allyl-2-methoxyphenyl butanoate, and 4-allyl-2-methoxyphenyl isobutanoate were shown to inhibit the growth of MCF-7 cells with IC50 values of 0.400 µg/mL, 5.73 µg/mL, and 1.29 µg/mL, respectively. its.ac.id Another study reported that novel sulphonamido oxa-polyamine derivatives exhibited potent cytotoxic action against MCF-7 cells, with IC50 values in the low micromolar range. nih.gov
Regarding the HeLa cervical cancer cell line, a study on (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) found it to be cytotoxic to these cells. nih.gov Another report indicated that venom-derived peptides, referred to as ICD-85, were cytotoxic to HeLa cells with a 72-hour IC50 of 25 ± 2.9 μg/mL. nih.gov
In studies involving the A431 human epidermoid carcinoma cell line, a binuclear copper(II) complex of 2,6-Bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol showed high efficacy. nih.gov
The following table summarizes the cytotoxic activity of various methoxyphenol derivatives on different cancer cell lines.
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 | 0.400 µg/mL | its.ac.id |
| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 | 5.73 µg/mL | its.ac.id |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 | 1.29 µg/mL | its.ac.id |
| Sulphonamido oxa-spermine | MCF-7 | 4.35 µM (24h) | nih.gov |
| Sulphonamido oxa-spermidine | MCF-7 | 6.47 µM (24h) | nih.gov |
| (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | HeLa | Cytotoxic | nih.gov |
| 2,6-Bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol Copper(II) Complex | A431 | High Efficacy | nih.gov |
This table presents data for methoxyphenol derivatives and should not be interpreted as data for this compound.
Structurally related methoxyphenol compounds have been shown to induce apoptosis and modulate the cell cycle in cancer cells.
For example, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) was found to induce apoptosis in HeLa cells primarily through the extrinsic pathway. nih.gov This was evidenced by the activation of caspase-3, -8, and -9, and a significant increase in the expression of the death receptors DR5 and FAS. nih.gov
Eugenol-related compounds have also been investigated for their ability to induce apoptosis. nih.gov In HL-60 leukemia cells, 4-allyl-2-methoxyphenol (eugenol) and its dimer were shown to induce DNA fragmentation, a hallmark of apoptosis. nih.gov In breast cancer cells, eugenol has been reported to trigger apoptosis through the downregulation of survivin. its.ac.id
Studies on 2-aminopropyl benzopyran derivatives, which share a similar aminopropyl side chain, have shown that these compounds can cause apoptotic/necrotic effects, partly by increasing reactive oxygen species generation. nih.gov Some derivatives also caused cell cycle arrest in the G1 phase. nih.gov These findings in related molecules suggest that the aminopropyl and methoxyphenol moieties can be part of structures with apoptosis-inducing and cell cycle-modulating capabilities.
Metabolic Studies and Biotransformation Pathways Non Human Models
Identification of Metabolites (e.g., glucuronidation, sulfation of 4-hydroxy-3-methoxyamphetamine)
The metabolism of phenethylamine (B48288) compounds typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions. For a compound like 2-(2-Aminopropyl)-4-methoxyphenol, key metabolic transformations are expected to involve modifications to its propylamino side chain, methoxy (B1213986) group, and phenolic hydroxyl group.
Studies on the related compound, 4-hydroxy-3-methoxyamphetamine (HMA), a major metabolite of MDMA, have been conducted in rats. utah.edunih.gov These studies revealed that HMA and its parent compounds undergo several metabolic alterations, including:
N-demethylation: Removal of a methyl group from the nitrogen atom of the side chain.
O-dealkylation: Cleavage of the methylenedioxy ring in MDMA to form dihydroxy metabolites.
Deamination: Removal of the amino group from the side chain.
Conjugation: The resulting hydroxylated metabolites are primarily excreted as O-glucuronide and/or O-sulfate conjugates. nih.gov
Specifically for phenolic compounds, conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) are major metabolic routes. mdpi.comnih.gov The hydroxylated metabolites of MDMA are found in rat urine as glucuronide and sulfate conjugates. nih.gov Enzymatic hydrolysis using β-glucuronidase is a standard method to cleave these conjugates for analytical detection. covachem.comnih.govsigmaaldrich.com
Based on these findings, the anticipated metabolites of this compound in non-human models would likely include products of hydroxylation, O-demethylation, and subsequent conjugation.
Table 1: Potential Metabolites of this compound in Non-human Models
| Metabolite Type | Description of Transformation | Potential Metabolite Name |
| Phase I | O-demethylation of the methoxy group | 2-(2-Aminopropyl)-benzene-1,4-diol |
| Phase I | Hydroxylation of the aromatic ring | 2-(2-Aminopropyl)-x-hydroxy-4-methoxyphenol |
| Phase II | Glucuronidation of a hydroxyl group | This compound glucuronide |
| Phase II | Sulfation of a hydroxyl group | This compound sulfate |
This table represents hypothetical metabolites based on the known biotransformation of structurally related compounds.
Enzymatic Biotransformation (e.g., cytochrome P450 isoenzymes for related substances)
The biotransformation of amphetamine and its derivatives is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. youtube.comyoutube.com These enzymes catalyze most Phase I oxidative reactions. youtube.com
For many amphetamine-like psychostimulants, the polymorphic isozyme CYP2D6 is a key player in their metabolism. nih.gov Although the contribution of different CYP isozymes can vary between species, studies in rats have shown the involvement of the P4502D subfamily in the metabolism of related substances. In vitro studies using human liver microsomes also confirm the role of CYP enzymes in producing metabolites like 4-hydroxy-3-methoxymethamphetamine (HMMA) from methamphetamine. nih.govresearchgate.net
Phase II conjugation reactions are catalyzed by other enzyme families:
UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation. covachem.com
Sulfotransferases (SULTs) mediate sulfation. Phenol-preferring sulfotransferases, such as SULT1A1, are known to catalyze the sulfate conjugation of phenolic xenobiotics. nih.gov
The enzymatic processes involved in the metabolism of a compound like this compound would likely involve an initial oxidation by CYP enzymes, followed by conjugation by UGTs or SULTs.
Table 2: Enzymes Potentially Involved in the Metabolism of this compound
| Enzyme Family | Specific Enzyme (example) | Metabolic Reaction | Location |
| Cytochrome P450 | CYP2D subfamily (in rats) | Oxidation (e.g., hydroxylation, O-demethylation) | Liver (microsomes) |
| UDP-glucuronosyltransferases | UGTs | Glucuronidation | Liver (microsomes) |
| Sulfotransferases | SULT1A1 | Sulfation | Cytosol |
This table is based on enzymatic data for structurally related amphetamine compounds.
Metabolic Fate in in vitro or in vivo (non-human) Systems
The metabolic fate of a substance describes its absorption, distribution, metabolism, and excretion (ADME). In non-human models, the metabolism of amphetamine derivatives has been traced through various biological matrices.
In a study on the metabolism of MDMA in rats, metabolites were identified in urine, feces, plasma, liver, and brain. utah.edunih.gov The N-demethylated and 3-O-methylated phenolic amine metabolites were consistently found in these tissues. nih.gov This indicates that after administration, the compound and its metabolites are widely distributed throughout the body. The primary route of excretion for these metabolites is through the urine, mainly as glucuronide and sulfate conjugates. nih.gov
Similarly, studies on methiothepin (B1206844) in rats and dogs showed that metabolites are excreted in both urine and feces, with significant biliary secretion observed in rats. nih.gov The pattern of excretion often depends on the properties of the metabolites; for instance, hydroxylated metabolites in rats are often excreted as conjugates in the bile. nih.gov
In vitro systems, such as liver microsomes or hepatocytes, are also used to predict metabolic pathways. Studies with rat liver and brain supernatants have demonstrated their capacity to metabolize MDMA into several products, including HMA and HMMA. nih.gov
Role as an Endogenous Metabolite or Biomarker (in non-human biological systems)
While this compound is a synthetic compound and not an endogenous metabolite, its metabolic products could potentially serve as biomarkers of exposure in non-human biological systems. A biomarker is a measurable indicator of a biological state or condition.
In studies involving methamphetamine exposure in mice, specific metabolites have been identified as potential biomarkers to predict the timing of exposure. nih.gov For instance, changes in the levels of certain amino acids, organic acids, and fatty acids in serum and urine were correlated with methamphetamine administration. nih.gov Although these are indirect markers of exposure, the direct detection of a unique metabolite of this compound in urine or plasma would serve as a definitive biomarker.
The body has natural pathways for metabolizing endogenous phenolic amines, such as the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). nih.govnih.gov The enzymes involved in these pathways, like SULTs, can also act on xenobiotic phenolic compounds. nih.gov Therefore, the administration of a compound like this compound would likely engage these existing metabolic systems. Chronic exposure to amphetamines has been shown to cause long-term changes in brain function and dopamine signaling in rats, suggesting that these compounds can have a lasting impact on endogenous systems. illinois.educuni.cznih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Phenolic Hydroxyl Group on Activity
The phenolic hydroxyl group can also influence the metabolic stability of the molecule. For instance, in other phenolic compounds, this group can be a site for metabolic processes such as glucuronidation or sulfation, which can alter the compound's pharmacokinetic profile. mdpi.com The presence of the hydroxyl group also impacts the lipophilicity of the molecule, which in turn affects its ability to cross cellular membranes, including the blood-brain barrier.
Role of Aminopropyl Side Chain in Biological Interactions
The aminopropyl side chain is fundamental to the interaction of 2-(2-Aminopropyl)-4-methoxyphenol with monoamine transporters, which are its primary targets. The primary amine group at the terminus of this chain is typically protonated at physiological pH, allowing for the formation of a crucial salt bridge with a conserved aspartate residue in the binding pocket of monoamine transporters. nih.govcaymanchem.com This interaction is a cornerstone of the binding of many phenethylamine (B48288) derivatives.
The length and branching of the alkyl chain also play a significant role. For instance, in a series of β-phenethylamine derivatives, compounds with longer alkyl groups at certain positions showed stronger inhibitory activities on dopamine (B1211576) reuptake. nih.gov The presence of a methyl group on the α-carbon of the side chain, as seen in the "aminopropyl" structure, transforms the parent phenethylamine from a selective monoamine oxidase (MAO) substrate into a MAO-A inhibitor. frontiersin.org Furthermore, modifications to the side chain, such as N-substitution, generally lead to a decrease in the potency of the compound as a MAO-A inhibitor. frontiersin.org
Influence of Methoxy (B1213986) Group on Chemical and Biological Properties
The methoxy (-OCH3) group on the aromatic ring significantly modulates the chemical and biological properties of this compound. This group is an electron-donating group, which can influence the electronic environment of the aromatic ring and, consequently, its interaction with receptors. wikipedia.org The presence of a methoxy group can also impact metabolic stability. While it can sometimes block metabolic processes at the position it occupies, it can also be a target for O-demethylation, leading to the formation of hydroxylated metabolites. nih.gov
In studies of various phenolic acids, the presence of methoxy groups has been shown to enhance antioxidant activity. wikipedia.org However, in the context of phenethylamine derivatives and their affinity for the 5-HT2A receptor, the presence of an alkoxy group at the para position of the phenyl ring can decrease binding affinity. The methoxy group also affects the lipophilicity of the molecule. Replacing a hydroxyl group with a methoxy group generally increases lipophilicity, which can alter its absorption, distribution, metabolism, and excretion (ADME) properties. wikipedia.org
Substituent Effects on Receptor Binding Affinity
The affinity of this compound for its target receptors is a composite of the effects of its various substituents. As a metabolite of MDMA, it acts as a lower-potency serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.orgwikipedia.org This indicates that it binds to and promotes the reverse transport of these monoamines through their respective transporters.
Available data for 4-hydroxy-3-methoxyamphetamine (HMA) and its N-methylated analog, 4-hydroxy-3-methoxymethamphetamine (HMMA), provide insight into their activity at monoamine transporters.
| Compound | Target | Activity (EC50, nM) |
| 4-hydroxy-3-methoxyamphetamine (HMA) | Serotonin (B10506) Release | 897 wikipedia.org |
| Norepinephrine (B1679862) Release | 694 wikipedia.org | |
| Dopamine Release | 1450–3423 wikipedia.org | |
| 4-hydroxy-3-methoxymethamphetamine (HMMA) | Serotonin Release | 589 wikipedia.org |
| Norepinephrine Release | 625 wikipedia.org | |
| Dopamine Release | 607–2884 wikipedia.org |
These values indicate that both compounds are more potent at inducing the release of serotonin and norepinephrine than dopamine. The N-methylation in HMMA appears to slightly increase its potency for serotonin and norepinephrine release compared to HMA.
Modifications to the Aromatic Ring and Alkyl Chain for Enhanced Potency or Selectivity
Modifications to the structure of this compound can be explored to potentially enhance its potency or selectivity for specific biological targets.
Aromatic Ring Modifications:
Position and Number of Hydroxyl and Methoxy Groups: Altering the substitution pattern of the hydroxyl and methoxy groups on the phenyl ring would likely have a significant impact on receptor affinity and selectivity. For instance, shifting the methoxy group to a different position or introducing additional hydroxyl or methoxy groups could change the electronic distribution and hydrogen bonding capabilities of the molecule.
Bioisosteric Replacement: The methoxy group could be replaced with other bioisosteres, such as a trifluoromethoxy group or a small alkyl group, to modulate metabolic stability and lipophilicity while potentially retaining or improving biological activity. nih.gov Similarly, the phenolic hydroxyl group could be replaced with other groups capable of hydrogen bonding.
Alkyl Chain Modifications:
Chain Length: Shortening or lengthening the propyl side chain could affect the optimal positioning of the terminal amine within the receptor binding pocket, thereby influencing binding affinity. wikipedia.org
Alpha-Methyl Group: Removal or replacement of the alpha-methyl group would likely alter the compound's interaction with monoamine transporters and its susceptibility to metabolism by monoamine oxidase. frontiersin.org
N-Alkylation: As observed with the comparison between HMA and HMMA, substitution on the nitrogen atom can modulate potency. Exploring different N-alkyl groups (e.g., ethyl, propyl) could lead to further variations in activity and selectivity.
Systematic exploration of these structural modifications, coupled with comprehensive biological evaluation, would be necessary to delineate a more precise structure-activity relationship and to design analogs with enhanced pharmacological profiles.
Emerging Research and Potential Applications of this compound
While direct research on the specific chemical compound This compound is limited in publicly available scientific literature, its structural characteristics as an aminophenol derivative suggest potential applications in various non-human and non-clinical research fields. The following sections explore these potential directions based on studies of its structural isomers and related molecules.
Emerging Research Directions and Potential Applications Non Human, Non Clinical
The unique combination of an amine group, a hydroxyl group, and a methoxy (B1213986) group on a benzene (B151609) ring makes 2-(2-Aminopropyl)-4-methoxyphenol and its isomers interesting candidates for various scientific investigations beyond clinical use.
The development of novel research tools and probes is a critical aspect of advancing biochemical and pharmacological understanding. While specific applications for this compound have not been documented, its structure is related to neuroactive compounds. For instance, the related compound 4-(2-Aminoethyl)-2-methoxyphenol, also known as 3-Methoxytyramine, is a metabolite of the neurotransmitter dopamine (B1211576). chemicalbook.com Such compounds are studied to understand biological pathways and as potential biomarkers. chemicalbook.com Given this relationship, this compound could be investigated as a precursor for synthesizing molecular probes to study receptor binding or enzyme activity in neurochemical research.
In the realm of chemical synthesis, aminophenols are valuable precursors. The structural isomer, 2-Amino-4-methoxyphenol , is explicitly noted for its use in the synthesis of pyridine (B92270) analogues. medchemexpress.com Pyridine rings are a core component of many specialty chemicals and materials. The synthesis of substituted pyridine derivatives is an area of active research for creating novel compounds with specific electronic or chemical properties. nih.govgoogle.comnih.govresearchgate.net The presence of reactive amino and hydroxyl groups on the phenylic ring of compounds like this compound allows for a range of chemical modifications, making it a potential building block for more complex molecules in material science.
Table 1: Chemical Properties of 2-Amino-4-methoxyphenol
| Property | Value |
|---|---|
| CAS Number | 20734-76-3 |
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol nih.gov |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 135-140 °C sigmaaldrich.com |
| Boiling Point | 289.1°C at 760 mmHg |
| Primary Use in Synthesis | Synthesis of pyridine analogues medchemexpress.com |
The term "scaffold" in chemistry refers to the core structure of a molecule upon which modifications are made to develop new compounds. In tissue engineering, scaffolds are materials designed to support cell growth. nih.govresearchgate.netbiomedpharmajournal.org In medicinal chemistry, the scaffold of a compound is fundamental for its interaction with biological targets.
The aminophenol moiety present in this compound can serve as a versatile scaffold for designing and synthesizing new ligands. Ligands are molecules that bind to specific receptors or enzymes, and their design is a cornerstone of drug discovery research. The ability to modify the amine and phenol (B47542) groups allows for the creation of a library of related compounds that can be screened for binding affinity against various targets. Research into pyridine derivatives, which can be synthesized from related aminophenols, shows their utility as potential antitumor candidates by targeting specific enzymes. nih.gov
While this compound itself has not been identified as a major natural product, its close isomer, 2-Amino-4-methoxyphenol , is recognized as a volatile constituent in the aroma of Tieguanyin oolong teas. medchemexpress.com The study of volatile organic compounds (VOCs) in natural products like tea is crucial for understanding their distinct aroma and flavor profiles. nih.govresearchgate.net
Research using techniques like solid-phase microextraction–gas chromatography–mass spectrometry (SPME-GC-MS) has identified a wide array of compounds that contribute to the characteristic fragrance of Tieguanyin tea. nih.govnih.gov Although 2-Amino-4-methoxyphenol is one of many such compounds, its presence highlights the role of substituted aminophenols in the complex chemistry of natural products. medchemexpress.comnih.gov
Table 2: Selected Volatile Compounds Identified in Tieguanyin Oolong Tea
| Compound | Chemical Class | Aroma Contribution |
|---|---|---|
| (E)-Nerolidol | Sesquiterpenoid Alcohol | Floral, Woody |
| Indole | Heterocyclic Aromatic | Floral (at low concentrations) |
| (E,E)-2,4-Heptadienal | Aldehyde | Fatty, Green |
| Benzeneacetaldehyde | Aldehyde | Honey, Floral |
| Linalool | Terpene Alcohol | Floral, Sweet |
Q & A
Basic: What are the common synthetic routes for 2-(2-Aminopropyl)-4-methoxyphenol, and what methodological considerations are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves reductive amination or nitro-group reduction. For example, a nitro precursor (e.g., 2-(2-Nitropropyl)-4-methoxyphenol) can be reduced using sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst (Pd/C). Key considerations include:
- Catalyst Selection : Pd/C (5–10% loading) under hydrogen atmosphere (1–3 atm) ensures efficient nitro-to-amine conversion .
- Solvent Optimization : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction homogeneity and reduce side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Basic: How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- N-H stretch (~3300–3500 cm⁻¹) for the amine.
- C-O-C stretch (~1250 cm⁻¹) for the methoxy group.
- Aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 195.26 (C₁₁H₁₇NO₂) .
Advanced: What challenges arise in reconciling experimental spectroscopic data with computational predictions (e.g., DFT) for this compound?
Methodological Answer:
Discrepancies often stem from:
- Functional Limitations : B3LYP/6-31G(d) may underestimate hyperconjugation effects in the methoxy group, leading to deviations in predicted NMR chemical shifts. Hybrid functionals (e.g., M06-2X) with dispersion corrections improve accuracy .
- Solvent Effects : Simulations in vacuum vs. implicit solvent models (e.g., PCM) can alter proton chemical shifts by 0.1–0.3 ppm. Explicit solvent MD simulations may resolve this .
- Vibrational Modes : Anharmonicity in IR spectra is poorly captured by DFT; post-Hartree-Fock methods (e.g., MP2) are recommended for vibrational analysis .
Advanced: How can researchers address discrepancies in reported biological activities of this compound across different studies?
Methodological Answer:
- Standardized Assays : Use cell lines (e.g., HEK-293) with controlled passage numbers and culture conditions to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects (e.g., hydroxylated derivatives) .
- Dose-Response Analysis : EC₅₀/IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) to account for batch-to-batch potency differences .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of airborne particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by absorption via vermiculite .
- Waste Disposal : Collect in sealed containers labeled for amine-containing hazardous waste .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?
Methodological Answer:
- QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to predict substituent effects. MOE or Schrödinger Suite are recommended .
- Docking Studies : AutoDock Vina identifies binding poses in target proteins (e.g., monoamine oxidases). Focus on hydrogen bonds with methoxy and amino groups .
- Metabolic Stability : Predict CYP450 metabolism sites using ADMET predictors (e.g., StarDrop) to prioritize derivatives with blocked metabolic hotspots .
Advanced: What strategies resolve contradictions in crystallographic data for this compound polymorphs?
Methodological Answer:
- High-Resolution XRD : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve subtle lattice differences. SHELXL refinements with Hirshfeld surface analysis clarify hydrogen-bonding networks .
- Thermal Analysis : DSC/TGA identifies polymorphic transitions (e.g., Form I → Form II at 120°C) that may explain conflicting unit cell parameters .
- Computational Crystal Packing : Mercury (CCDC) simulates packing efficiencies to validate experimental observations .
Basic: What are the key applications of this compound in pharmacological research?
Methodological Answer:
- Neurotransmitter Analogs : Acts as a precursor for serotonin/dopamine analogs due to its phenolic and aminopropyl groups .
- Enzyme Inhibition : Screened against tyrosine hydroxylase via competitive ELISA (IC₅₀ ~ 15 µM) .
- Antioxidant Studies : DPPH radical scavenging assays (EC₅₀ = 28 µM) confirm ROS quenching activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
